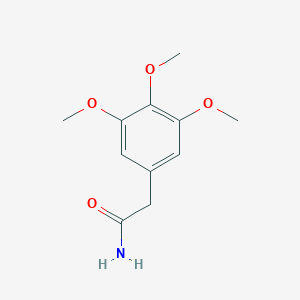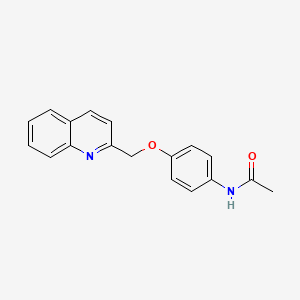
Chromium dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium(II) dichloride, also known as chromous chloride, is an inorganic compound with the chemical formula CrCl₂. It is typically found as a white to grey or green powder in its anhydrous form, and as a blue solid in its tetrahydrate form. Chromium(II) dichloride is hygroscopic and readily dissolves in water to form bright blue air-sensitive solutions .
準備方法
Chromium(II) dichloride can be synthesized through several methods:
Reduction of Chromium(III) Chloride: This method involves reducing chromium(III) chloride with hydrogen at 500°C[ 2 \text{CrCl}_3 + \text{H}_2 \rightarrow 2 \text{CrCl}_2 + 2 \text{HCl} ]
Electrolysis: Chromium(II) dichloride can also be produced by the electrolysis of chromium(III) chloride.
Laboratory Scale Reduction: On a smaller scale, lithium aluminum hydride, zinc, and other reductants can be used to produce Chromium dichloride from chromium(III) precursors.
化学反応の分析
Chromium(II) dichloride undergoes various types of chemical reactions:
Oxidation: Chromium(II) dichloride can be oxidized to chromium(III) chloride.
Reduction: It acts as a reducing agent in many reactions.
Substitution: Chromium(II) dichloride can participate in substitution reactions, where it reacts with other halides to form different chromium halides.
Reagents and Conditions: Common reagents include hydrogen, lithium aluminum hydride, and zinc.
Major Products: The major products formed from these reactions include chromium(III) chloride and various chromium halides.
科学的研究の応用
Chromium(II) dichloride has several applications in scientific research:
Biology and Medicine: While not commonly used in biological or medical applications, Chromium dichloride’s reducing properties can be explored in biochemical research.
作用機序
Chromium(II) dichloride exerts its effects primarily through its reducing properties. It can donate electrons to other compounds, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the compounds it interacts with .
類似化合物との比較
Chromium(II) dichloride can be compared with other chromium halides:
Chromium(III) chloride: Unlike Chromium dichloride, chromium(III) chloride is more stable and less reactive.
Chromium(IV) chloride: This compound is less common and has different reactivity compared to this compound.
Chromium(II) fluoride, bromide, and iodide: These compounds have similar reducing properties but differ in their reactivity and applications.
Chromium(II) dichloride is unique due to its strong reducing properties and its ability to form air-sensitive solutions, making it valuable in specific chemical syntheses and industrial applications.
特性
分子式 |
Cl2Cr |
|---|---|
分子量 |
122.90 g/mol |
IUPAC名 |
chromium(2+);dichloride |
InChI |
InChI=1S/2ClH.Cr/h2*1H;/q;;+2/p-2 |
InChIキー |
XBWRJSSJWDOUSJ-UHFFFAOYSA-L |
正規SMILES |
[Cl-].[Cl-].[Cr+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]phenol](/img/structure/B8806574.png)






![N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8806621.png)
![5,6,7,8-Tetrahydro-1H-benzo[b]cyclopenta[d]thiophen-3(2H)-one](/img/structure/B8806629.png)
![4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B8806637.png)




